![molecular formula C6H16Cl2N2 B3001568 4-Methylpiperidin-3-amine;dihydrochloride CAS No. 2411278-00-5](/img/structure/B3001568.png)
4-Methylpiperidin-3-amine;dihydrochloride
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Overview
Description
4-Methylpiperidin-3-amine;dihydrochloride is a chemical compound with the CAS Number: 127294-77-3 . It has a molecular weight of 187.11 . It is stored in a sealed, dry environment at room temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds generally involves alkylation of piperidine with ethyl iodide or ethyl bromide, followed by reductive amination with methylamine. The resulting product is then salted out with hydrochloric acid to form the dihydrochloride salt.Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H . This indicates that the compound has a specific arrangement of atoms, which contributes to its unique chemical properties.Scientific Research Applications
Reductive Amination and Synthesis Applications : The reductive amination of derivatives of 4-Methylpiperidin-3-amine has been achieved in high yields, indicating its usefulness in the synthesis of analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Structural and Computational Studies : Studies on hydrates of substituted piperidines, including 4-methylpiperidine, reveal insights into their crystal structures and interactions. This research contributes to our understanding of molecular interactions and can guide the design of new materials and drugs (Socha et al., 2021).
Phosphoric Triamides Synthesis : The synthesis and characterization of phosphoric triamides using 4-methylpiperidine have been reported. This research has implications for the development of new compounds with potential applications in various fields, including pharmaceuticals (Gholivand et al., 2005).
Hydrogen Bonding Studies : Research on hydrogen bonding in piperidinium derivatives, including 4-methylpiperidinium, has been conducted. These studies contribute to our understanding of molecular interactions, which is crucial for the development of new chemical entities (Freytag & Jones, 1999).
Electrochemical Applications : Studies on the electrochemical fluorination of methylpiperidines, including 4-methylpiperidine, have been explored. This research is significant for understanding the electrochemical behavior of amines and could lead to new methods in organic synthesis (Abe, Pandey, & Baba, 2000).
Catalysis Research : Research into the role of 4-methylpiperidine in catalysis, particularly in hydrogenation and hydrodesulfurization processes, has been conducted. This is important for industrial applications in chemical processing (Egorova & Prins, 2006).
Carbamate Formation Studies : Investigations into carbamate formation in systems involving 2-methylpiperidine and carbon dioxide have been carried out. This research is relevant to carbon-capture technologies and environmental chemistry (Fandiño et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . This indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping the container tightly closed .
Future Directions
Piperidines, which 4-Methylpiperidin-3-amine;dihydrochloride is a derivative of, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-methylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-2-3-8-4-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDLCLVBSDONPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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